molecular formula C9H14O2 B060763 (1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid CAS No. 180908-13-8

(1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid

Cat. No. B060763
CAS RN: 180908-13-8
M. Wt: 154.21 g/mol
InChI Key: YCRVZAXGQMICFJ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid, commonly known as VCH, is an important chiral building block used in the synthesis of various pharmaceuticals and agrochemicals. This compound is a white crystalline solid with a molecular weight of 154.20 g/mol and a melting point of 61-63°C. In recent years, VCH has gained significant attention due to its potential applications in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of VCH is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products with high enantiomeric excess. VCH has also been found to exhibit antifungal and antimicrobial activity.
Biochemical and Physiological Effects:
VCH has not been extensively studied for its biochemical and physiological effects. However, it has been found to exhibit low toxicity and is considered safe for use in laboratory experiments. VCH has also been found to have low environmental impact.

Advantages and Limitations for Lab Experiments

VCH is a versatile chiral building block that can be used in a wide range of chemical reactions. It is readily available and can be synthesized in high yields with high enantiomeric excess. However, the use of VCH in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise.

Future Directions

There are several potential future directions for research on VCH. One area of interest is the development of new catalytic systems for the synthesis of VCH with improved selectivity and yield. Another area of interest is the investigation of the mechanism of action of VCH and its potential applications in the synthesis of new drugs and agrochemicals. Additionally, there is a need for further studies on the biochemical and physiological effects of VCH, particularly with regard to its potential toxicity and environmental impact.
Conclusion:
In conclusion, (1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid is an important chiral building block with potential applications in the pharmaceutical and agrochemical industries. The synthesis of VCH is achieved through catalytic hydrogenation of 2-vinylcyclohexanone using a rhodium-based catalyst. VCH has been extensively studied for its potential applications in the synthesis of various pharmaceuticals and agrochemicals. However, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of VCH.

Synthesis Methods

The synthesis of VCH involves the catalytic hydrogenation of 2-vinylcyclohexanone using a rhodium-based catalyst. The reaction is carried out under mild conditions and yields high enantiomeric excess (ee) of the desired (1R,2S)-isomer. The use of chiral ligands in the catalytic system has been found to improve the selectivity and yield of the reaction.

Scientific Research Applications

VCH has been extensively studied for its potential applications in the synthesis of various pharmaceuticals. It is a key intermediate in the synthesis of several drugs, including the antihypertensive agent, moexipril, and the anti-inflammatory drug, ibuprofen. VCH is also used in the synthesis of agrochemicals, such as the insecticide, cypermethrin.

properties

CAS RN

180908-13-8

Product Name

(1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(1R,2S)-2-ethenylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2,7-8H,1,3-6H2,(H,10,11)/t7-,8-/m1/s1

InChI Key

YCRVZAXGQMICFJ-HTQZYQBOSA-N

Isomeric SMILES

C=C[C@@H]1CCCC[C@H]1C(=O)O

SMILES

C=CC1CCCCC1C(=O)O

Canonical SMILES

C=CC1CCCCC1C(=O)O

synonyms

Cyclohexanecarboxylic acid, 2-ethenyl-, trans- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.